molecular formula H3NaO4P B036972 Trisodium phosphate CAS No. 7601-54-9

Trisodium phosphate

Cat. No.: B036972
CAS No.: 7601-54-9
M. Wt: 120.985 g/mol
InChI Key: NFIYTPYOYDDLGO-UHFFFAOYSA-N
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Description

Trisodium phosphate is an inorganic compound with the chemical formula Na₃PO₄. It appears as a white, granular or crystalline solid and is highly soluble in water, producing an alkaline solution. This compound is widely used in various industries due to its versatility. It serves as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

Mechanism of Action

Target of Action

Trisodium phosphate (TSP) is an inorganic compound with the chemical formula Na3PO4 . It is a white, granular or crystalline solid, highly soluble in water, producing an alkaline solution . TSP is used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser . The primary targets of TSP are surfaces that require cleaning or degreasing, and food products that require pH adjustment or texture enhancement .

Mode of Action

TSP works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This action is primarily observed when TSP is used as a saline laxative .

Biochemical Pathways

It is known that tsp is produced by the neutralization of phosphoric acid using sodium carbonate, which produces disodium hydrogen phosphate . The disodium hydrogen phosphate is then reacted with sodium hydroxide to form TSP and water .

Pharmacokinetics

It is known that tsp is highly soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The result of TSP’s action depends on its application. When used as a cleaning agent or degreaser, TSP effectively removes dirt, grease, and stains from surfaces . When used as a food additive, TSP can adjust the pH of food products and enhance their texture . When used as a saline laxative, TSP increases fluid in the small intestine, usually resulting in a bowel movement after 30 minutes to 6 hours .

Biochemical Analysis

Biochemical Properties

Trisodium phosphate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining the pH of solutions within a specific range, which is essential for many enzymatic reactions. It also serves as a source of inorganic phosphate, which is a key player in energy transfer reactions, such as those involving ATP .

Cellular Effects

In cells, this compound can influence various processes. As a source of phosphate, it can impact cellular metabolism, including both energy production and the synthesis of nucleic acids and proteins. It can also affect cell signaling pathways, as phosphate groups are often added to or removed from proteins in response to cellular signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as a source of inorganic phosphate. This can be incorporated into ATP during energy production, transferred to other molecules during signal transduction, or used in the synthesis of nucleic acids and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, its buffering capacity can decrease as it is consumed in reactions, leading to changes in pH. Additionally, it can be degraded or precipitated out of solution under certain conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. As a source of inorganic phosphate, it plays a role in glycolysis, the citric acid cycle, and the synthesis of ATP. It can also affect the levels of other metabolites, such as those involved in nucleic acid and protein synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes, or it can be actively transported by proteins that recognize and bind to phosphate ions .

Subcellular Localization

The subcellular localization of this compound can vary depending on the cell type and physiological conditions. It is generally found throughout the cell, but can be concentrated in certain compartments, such as the mitochondria, where it is involved in energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium phosphate is typically produced by the neutralization of phosphoric acid with sodium carbonate. The reaction proceeds as follows: [ \text{H₃PO₄} + 3\text{Na₂CO₃} \rightarrow \text{Na₃PO₄} + 3\text{CO₂} + 3\text{H₂O} ]

Industrial Production Methods:

    Raw Material Preparation:

    Reaction Process:

    Post-Treatment:

Types of Reactions:

    Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stability.

    Substitution Reactions: It can participate in substitution reactions, particularly in aqueous solutions where it can exchange its sodium ions with other cations.

Common Reagents and Conditions:

    Aqueous Solutions: this compound is often used in aqueous solutions where it dissociates into sodium and phosphate ions.

    Reagents: Common reagents include acids and bases, which can react with this compound to form various salts and compounds.

Major Products:

Scientific Research Applications

Trisodium phosphate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Monosodium Phosphate (NaH₂PO₄)
  • Disodium Phosphate (Na₂HPO₄)
  • Tripotassium Phosphate (K₃PO₄)
  • Triammonium Phosphate ((NH₄)₃PO₄)
  • Trimagnesium Phosphate (Mg₃(PO₄)₂)

Comparison:

Properties

CAS No.

7601-54-9

Molecular Formula

H3NaO4P

Molecular Weight

120.985 g/mol

IUPAC Name

trisodium;phosphate

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

NFIYTPYOYDDLGO-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

OP(=O)(O)O.[Na]

Color/Form

Colorless crystals

density

2.54 g/cu cm
Relative density (water = 1): 2.5

melting_point

170 °F
1583 °C

65185-91-3
68130-75-6
7601-54-9
7632-05-5
96337-98-3

physical_description

Other Solid;  Liquid;  Pellets or Large Crystals;  Dry Powder
White odourless crystals, granules or crystalline powder
Odorless, water soluble, colorless to white crystals;  [CAMEO]
Colorless to white solid;  [ICSC] White odorless powder;  [MSDSonline]
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Pictograms

Irritant

Related CAS

65185-91-3

shelf_life

Rapidly absorbs ... water if exposed to moist atmosphere /Dried sodium phosphate/

solubility

Freely soluble in water. Insoluble in ethanol
Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water;  insol in alcohol. /Dodecahydrate/
14.5 g/100 g water at 25 °C
25.8 g sol in 100 g water at 20 °C
Qualitative solubility: soluble in water
Solubility in water, g/l at 20 °C: 121 (good)

Synonyms

dibasic sodium phosphate, anhydrous
disodium acid phosphate
disodium hydrogen phosphate
disodium hydrogen phosphate anhydrous
monosodium dihydrogen phosphate
neutral sodium hydrogen phosphate
phosphoric acid, disodium salt
phosphoric acid, disodium salt, 32P-labeled
phosphoric acid, disodium salt, anhydrous
phosphoric acid, disodium salt, dodecahydrate
phosphoric acid, disodium salt, heptahydrate
phosphoric acid, monosodium salt
phosphoric acid, monosodium salt, anhydrous
phosphoric acid, sodium (2:3) salt
phosphoric acid, sodium salt
phosphoric acid, trisodium salt
phosphoric acid, trisodium salt , 32P-labeled
phosphoric acid, trisodium salt , dodecahydrate
sodium biphosphate
sodium dihydrogen orthophosphate
sodium dihydrogen phosphate
sodium hydrophosphate
sodium phosphate
sodium phosphate monobasic anhydrous
sodium phosphate, dibasic
sodium phosphate, dibasic (anhydrous)
sodium phosphate, disodium salt
sodium phosphate, monobasic
sodium phosphate, monobasic anhydrous
sodium phosphate, tribasic
sodium phosphate, tribasic, dodecahydrate
trisodium phosphate
trisodium phosphate dodecahydrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Disodium orthophosphate dihydrate was prepared by a conventional rotary process. Phosphoric acid, sodium carbonate and water were reacted together to give a sodium orthophosphate solution having a molar ratio of sodium to phosphorus of 2/1 and a density of 50° C. baume at 100° C. The resulting solution was then evaporated to dryness in a rotary dryer and the dried product then cooled and screened to separate a -20 +100 mesh granular DSP.Duo product.
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Synthesis routes and methods II

Procedure details

Each of the microorganisms listed in Table 1 was planted in 50 ml of a medium containing 1% of glucose, 0.5% of peptone, and 0.3% of yeast extract, and was shaking-cultured for 48 hours at 30° C. The culture medium was centrifuged to obtain the cells, which were then put into a test tube and suspended with 1 ml of 1 M sodium phosphate buffer solution (pH 7.0) added thereto. With 1 mg of dl-2-methylaminopropiophenone hydrochloride added thereto, the mixture was shaken for 24 hours at 30° C., so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, and the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile), pH 5.0, a flow rate of 0.8 mL/min, and a detection wavelength of UV 220 nm), thereby yielding an optically active pseudoephedrine.
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1 mL
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2-methylaminopropiophenone hydrochloride
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Synthesis routes and methods III

Procedure details

Rhodococcus erythropolis MAK-34 strain was planted in 5 ml of a medium at pH 7.0 containing 1.0% of saccharose, 0.5% of corn steep liquor, 0.1% of potassium dihydrogenphosphate, 0.3% of dipotassium hydrogenphosphate, 0.01% of p-aminobenzoic acid, and 0.1% of various kinds of inducers, and was shaking-cultured at 30° C. for 48 hours. The culture medium was centrifuged, so as to yield the cells, which were then put into a test tube, and were suspended with 1.0 ml of 0.2-M sodium phosphate buffer solution (pH 7.0) added thereto. With 10 mg of dl-2-methylaminopropiophenone hydrochloride and 20 mg of glucose added thereto, the suspension was shaken at 30° C. for 16 hours, so as to effect a reaction. After the reaction was completed, the reaction mixture was centrifuged, so as to remove the cells, whereas the supernatant was subjected to HPLC (μBondapakphenyl, manufactured by Waters Corporation, with a diameter of 4 mm, a length of 300 mm, an eluent of 0.05 M sodium phosphate buffer solution (containing 7% of acetonitrile, at pH 6.5), a flow rate of 0.8 mL/min, and a detection wavelength of 220 nm), whereby an optically active pseudoephedrine was obtained. The amount of production thereof was remarkably greater than that in the case with no inducer addition as shown in Table 7.
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saccharose
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potassium dihydrogenphosphate
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dipotassium hydrogenphosphate
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0.2-M
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1 mL
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2-methylaminopropiophenone hydrochloride
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20 mg
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Yield
7%

Synthesis routes and methods IV

Procedure details

FIG. 1 depicts the cycle (a) in which hydrogen is the product and sodium is the alkali metal, and in which sodium carbonate is used in step 2. In the first step cerium oxide is reacted in the solid phase with dibasic sodium phosphate at about 750°-950° C. to provide sodium cerous phosphate, sodium phosphate, oxygen and water. The oxygen is recovered from the gaseous phase and the water removed from the reaction zone. The solid phase is conducted to reaction 2 wherein it is contacted with water and stream and sodium carbonate at 650°-950° C. The reaction produces ceric oxide plus sodium phosphate, carbon dioxide, and hydrogen. The hydrogen can be recovered separately as shown or can be passed directly to step 3 as hereinbefore described. In step 3 the cerium oxide and hydrogen do not participate in the reaction, wherein sodium phosphate is reacted with water and carbon dioxide to produce dibasic sodium phosphate and sodium bicarbonate. The preferred CO2 pressure for this step is about 1 atmosphere. It is preferred that the cerium oxide and sodium phosphate be contacted with carbon dioxide in the presence of only enough water to dissolve most of the sodium bicarbonate produced so that a solid mixture of cerium oxide dibasic sodium phosphate can be recycled directly to step 1 and only a small amount of water need be evaporated to recover the bicarbonate.
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Synthesis routes and methods V

Procedure details

A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.
Name
trisodium phosphate dodecahydrate
Quantity
0.5704 g
Type
reactant
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sodium phosphate heptahydrate
Quantity
0.04024 g
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0.0736 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium phosphate
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Trisodium phosphate
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Trisodium phosphate
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Trisodium phosphate
Customer
Q & A

Q1: How does trisodium phosphate exert its antimicrobial effect?

A1: this compound's (Na₃PO₄) antimicrobial activity is primarily attributed to its high pH. [] The alkaline environment disrupts bacterial cell membranes, leading to cell death. [, ] Additionally, this compound may chelate metal ions and exhibit surfactant properties, contributing to cell detachment and death. [, ]

Q2: Does the effectiveness of this compound vary depending on the target microorganism?

A2: Yes, research indicates that this compound's efficacy varies among microorganisms. For instance, Listeria monocytogenes exhibits higher resistance compared to Gram-negative bacteria like Escherichia coli and Salmonella spp. [, ] This difference in susceptibility could be linked to variations in cell wall structure and composition.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is Na₃PO₄. Its molecular weight is 163.94 g/mol (anhydrous) or 380.12 g/mol (dodecahydrate, Na₃PO₄·12H₂O).

Q4: Is there spectroscopic data available for this compound?

A5: While the provided research doesn't delve into specific spectroscopic data for this compound, its characterization typically involves techniques like X-ray diffraction to analyze crystal structure, particularly for different hydrates. []

Q5: How does the presence of calcium and magnesium ions in water impact this compound's solubility?

A6: Research indicates that calcium and magnesium ions in hard water can react with this compound, forming insoluble calcium phosphate and magnesium hydroxide precipitates. [] This reaction effectively reduces the concentration of available this compound, potentially impacting its efficacy as a sanitizer.

Q6: Can this compound act as a catalyst?

A6: The provided research papers do not cover computational chemistry or modeling studies related to this compound.

Q7: Does the chain length of phosphates influence their antibacterial activity?

A8: Research suggests that chain length plays a role in the antibacterial activity of phosphates. A study comparing different phosphate salts found that polyphosphates (longer chains) like HEXA68 and HEXA70 exhibited greater antibacterial effects than shorter chain phosphates. [] This difference in activity could be attributed to their varying abilities to interact with bacterial cell membranes and influence intracellular processes.

Q8: Are there specific safety handling guidelines for this compound?

A8: While the provided articles do not delve into detailed safety protocols for this compound, it's crucial to consult the material safety data sheet (MSDS) for specific handling and storage guidelines. As a strong alkali, this compound can cause irritation and requires careful handling to prevent contact with skin, eyes, and respiratory tract.

Q9: How is this compound typically quantified in research settings?

A9: While not explicitly elaborated upon in the provided papers, common methods for quantifying this compound rely on its chemical properties. Titration methods, potentially using a strong acid and an appropriate indicator, can determine its concentration in solution.

Q10: What are the environmental implications of using this compound in industrial applications?

A10: The environmental impact of this compound is an important consideration, although not extensively addressed in the provided research. As a strong alkali, its release into water bodies can alter pH, potentially impacting aquatic life. Appropriate wastewater treatment and responsible usage are crucial to minimize ecological risks.

Q11: Are there alternative antimicrobial agents to this compound in food processing?

A13: Yes, several alternatives to this compound exist for decontaminating poultry and other food products. These include organic acids like lactic acid and acetic acid, chlorine dioxide, and ozone. [, , ] Each alternative has its own set of advantages and disadvantages in terms of efficacy, impact on sensory attributes, and potential for inducing resistance in microorganisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.